4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide

Übersicht

Beschreibung

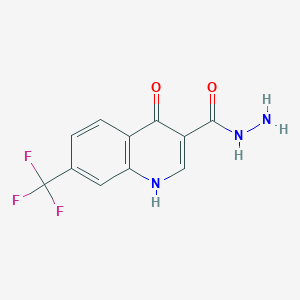

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antimalarial, antituberculosis, and anticancer activities .

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide are currently unknown

Result of Action

Some derivatives of this compound have shown significant antimicrobial activity against tested microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature . Moreover, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Biochemische Analyse

Biochemical Properties

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as Mycobacterium smegmatis and Pseudomonas aeruginosa, inhibiting their growth and proliferation . Additionally, it has shown potential in interacting with fungal enzymes, making it a candidate for antifungal treatments .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This indicates its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in critical biochemical pathways . The compound’s ability to inhibit bacterial and fungal enzymes is a key aspect of its antimicrobial activity . Additionally, it can induce changes in gene expression, which contributes to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without notable toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism Understanding these interactions is essential for elucidating its full therapeutic potential and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to reach target sites within the body is critical for its efficacy as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biological activity .

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding carbohydrazide through a reaction with hydrazine hydrate . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carbohydrazide groups are replaced by other functional groups.

Condensation: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is , with a molecular weight of approximately 270.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Recent studies have reported its effectiveness against:

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/ml |

| Pseudomonas aeruginosa | Moderate inhibition | Not specified |

| Candida albicans | Moderate antifungal activity | Not specified |

| Penicillium chrysogenum | Moderate antifungal activity | Not specified |

These findings suggest that derivatives of this compound could serve as promising candidates for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines, as evidenced by assays measuring caspase activity. The ability to inhibit growth in cancer cells positions it as a candidate for further investigation in cancer therapy.

Other Pharmacological Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in various other applications:

- Anti-inflammatory Properties : The compound exhibits effects on cell signaling pathways related to inflammation, suggesting potential use in treating inflammatory diseases.

- Antimalarial Activity : Similar quinoline derivatives have been found effective against Plasmodium falciparum, indicating that this compound may also possess antimalarial properties.

Antibacterial Studies

Research conducted by Garudachar et al. synthesized several derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinolines and evaluated their antibacterial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant zones of inhibition, indicating their potential as new antibacterial agents.

Antimalarial Activity Research

A study focused on quinoline derivatives showed that compounds similar to this compound exhibited strong antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds were screened for their efficacy in various in vitro models, underscoring the potential of quinoline derivatives in treating malaria.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other quinoline derivatives, such as:

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: This compound is a precursor in the synthesis of the carbohydrazide derivative and shares similar chemical properties.

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This ester derivative exhibits moderate cytotoxic activity and is used in similar research applications.

N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine: This compound has been synthesized for its antimicrobial properties and shows significant activity against various microorganisms.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biologische Aktivität

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound belonging to the quinoline family, characterized by a hydroxy group at the 4th position, a trifluoromethyl group at the 7th position, and a carbohydrazide moiety at the 3rd position. This compound has garnered attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

The precise biochemical pathways affected by this compound are not fully elucidated. However, it is known to interact with various enzymes and proteins, influencing critical cellular processes. The compound exhibits significant antimicrobial activity by inhibiting bacterial enzymes and affecting cell signaling pathways related to inflammation and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium smegmatis | Significant inhibition | 6.25 µg/ml |

| Pseudomonas aeruginosa | Moderate inhibition | Not specified |

| Candida albicans | Moderate antifungal activity | Not specified |

| Penicillium chrysogenum | Moderate antifungal activity | Not specified |

These findings suggest that derivatives of this compound can be promising candidates for developing new antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that it may induce apoptosis in cancer cell lines, as evidenced by assays measuring caspase activity. The ability of this compound to inhibit growth in cancer cells positions it as a candidate for further investigation in cancer therapy .

Case Studies

- Antimalarial Activity : A study focused on quinoline derivatives showed that compounds similar to this compound exhibited strong antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds were screened for their efficacy in various in vitro models, underscoring the potential of quinoline derivatives in treating malaria .

- Antibacterial Studies : Research conducted by Garudachar et al. synthesized several derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinolines and evaluated their antibacterial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated varying levels of activity, with some showing significant zones of inhibition, indicating their potential as new antibacterial agents .

Eigenschaften

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPJWLXYQONJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670690 | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-30-4 | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.